AhR agonist 6
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Overview
Description
AhR agonist 6 is a compound that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. AhR plays a crucial role in mediating the effects of environmental pollutants, regulating immune responses, and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AhR agonist 6 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
AhR agonist 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
AhR agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of AhR.
Biology: Investigated for its role in modulating immune responses and cellular differentiation.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
AhR agonist 6 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation and translocation into the nucleus.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AhR agonist 6 include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent AhR agonist known for its toxic effects.
Indirubin: A natural compound that activates AhR and has anti-inflammatory properties.
Tapinarof: A synthetic AhR agonist used in the treatment of skin disorders.
Uniqueness
This compound is unique in its specific binding affinity and activation profile for the aryl hydrocarbon receptor. Its distinct chemical structure allows for selective modulation of AhR activity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C17H16F2O2 |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
4-fluoro-5-[(E)-2-(2-fluorophenyl)ethenyl]-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C17H16F2O2/c1-10(2)15-14(20)9-12(16(19)17(15)21)8-7-11-5-3-4-6-13(11)18/h3-10,20-21H,1-2H3/b8-7+ |
InChI Key |
WIRZVQAWDLZEFE-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=CC=CC=C2F)O |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1O)F)C=CC2=CC=CC=C2F)O |
Origin of Product |
United States |
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